molecular formula C16H12O6 B6117137 3-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one

3-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one

Cat. No.: B6117137
M. Wt: 300.26 g/mol
InChI Key: BQSRHXRJUCISMQ-DUXPYHPUSA-N
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Description

3-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one, also known as BMHP, is a synthetic compound that has been widely used in scientific research due to its unique properties. BMHP is a pyranone derivative that has been synthesized using various methods, and has been found to have significant biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one is not fully understood, but it has been found to modulate various cellular signaling pathways. This compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators such as prostaglandins. This compound has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects. It has been shown to have potent anti-inflammatory and anti-oxidant effects, and has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and neurodegenerative disorders. This compound has also been found to modulate various cellular signaling pathways, including the COX-2 and Nrf2 pathways.

Advantages and Limitations for Lab Experiments

3-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified, and its properties can be easily modified to suit specific research needs. This compound has also been found to have potent and specific effects on various cellular signaling pathways, making it a useful tool compound for studying these pathways. However, this compound also has some limitations. It is a synthetic compound that may not accurately mimic the effects of natural compounds, and its effects may be influenced by factors such as dose and duration of treatment.

Future Directions

There are several future directions for research on 3-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one. One direction is to further elucidate the mechanism of action of this compound, including its effects on other cellular signaling pathways. Another direction is to study the potential therapeutic applications of this compound in various diseases, including cancer, diabetes, and neurodegenerative disorders. Additionally, research could focus on developing new derivatives of this compound with enhanced properties and efficacy.

Synthesis Methods

3-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one can be synthesized using various methods, including the condensation reaction of 3-(1,3-benzodioxol-5-yl)acrylic acid and 4-hydroxy-6-methyl-2H-pyran-2-one. This reaction is catalyzed by a strong acid such as sulfuric acid, and the resulting compound is purified using column chromatography. Other methods of synthesis involve the use of different starting materials and reaction conditions.

Scientific Research Applications

3-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one has been widely used in scientific research due to its unique properties. It has been found to have potent anti-inflammatory and anti-oxidant effects, and has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and neurodegenerative disorders. This compound has also been used as a tool compound to study the mechanisms of action of various enzymes and signaling pathways.

Properties

IUPAC Name

3-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-4-hydroxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O6/c1-9-6-12(18)15(16(19)22-9)11(17)4-2-10-3-5-13-14(7-10)21-8-20-13/h2-7,18H,8H2,1H3/b4-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQSRHXRJUCISMQ-DUXPYHPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(=O)C=CC2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=O)O1)C(=O)/C=C/C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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